molecular formula C27H29ClN2O3 B056038 Hydroquinine 4-chlorobenzoate CAS No. 113216-88-9

Hydroquinine 4-chlorobenzoate

Cat. No.: B056038
CAS No.: 113216-88-9
M. Wt: 465 g/mol
InChI Key: TXVNNFDXQZFMBQ-MFQNCIFPSA-N
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Description

Aromatic Interactions : The benzene (B151609) ring can engage in π-π stacking with aromatic residues in a target protein.

Halogen Bonding : The chlorine atom can act as a halogen bond donor, a specific and directional interaction that can enhance binding affinity and selectivity.

Steric Influence : The bulky ester group can orient the rest of the molecule in a specific conformation within a binding pocket, potentially increasing potency.

Strategic Design for Asymmetric Catalysis

Beyond its potential as a direct therapeutic, Hydroquinine (B45883) 4-chlorobenzoate (B1228818) is strategically designed for use in asymmetric catalysis. Cinchona alkaloids and their derivatives are among the most powerful and versatile chiral organocatalysts. wiley-vch.denih.gov They are used to produce enantiomerically pure compounds, a critical requirement in modern drug manufacturing. mdpi.com

In this context, the 4-chlorobenzoate moiety is not designed for interaction with a biological target in the human body, but rather to fine-tune the catalyst's performance. The electronic and steric properties of this group are critical for controlling the stereochemical outcome of a chemical reaction. princeton.edu The electron-withdrawing nature of the chlorine atom and the rigidity of the benzoate (B1203000) group can influence the conformation of the hydroquinine scaffold, creating a highly specific chiral environment that favors the formation of one enantiomer of the product over the other. researchgate.net The design of such catalysts involves creating a "binding pocket" that precisely orients the substrates, and modifications at the C9 position are a primary strategy for achieving this. researchgate.net

Structural ComponentRole in Therapeutic Drug DesignRole in Asymmetric Catalyst Design
Hydroquinine Scaffold Provides the core pharmacophore and chiral framework for biological target interaction.Acts as the chiral backbone, providing the fundamental stereochemical environment.
Quinuclidine (B89598) Nitrogen Acts as a basic center, influencing solubility and target binding (e.g., protonation at physiological pH).Functions as a Lewis base or Brønsted base to activate one of the reactants.
C9-Ester Linkage Can function as a prodrug moiety; modifies ADMET properties like lipophilicity and stability.Positions the bulky substituent to create a specific chiral pocket and control substrate approach.
4-Chlorobenzoate Group Introduces new potential binding interactions (π-stacking, halogen bonding) to enhance target affinity (potency).Modulates the catalyst's electronic and steric properties to improve enantioselectivity and reaction rate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVNNFDXQZFMBQ-MFQNCIFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472567
Record name Hydroquinine 4-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113216-88-9
Record name Cinchonan-9-ol, 10,11-dihydro-6′-methoxy-, 9-(4-chlorobenzoate), (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113216-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroquinine 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analytical and Spectroscopic Characterization in Hydroquinine 4 Chlorobenzoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms. For a molecule like Hydroquinine (B45883) 4-chlorobenzoate (B1228818), a complete NMR analysis would be essential.

Proton NMR (¹H-NMR) Analysis

A ¹H-NMR spectrum would reveal the number of different types of protons, their connectivity, and their spatial arrangement. Specific chemical shifts (δ) and coupling constants (J) would allow for the assignment of each proton in the hydroquinine and 4-chlorobenzoate moieties. However, no peer-reviewed publications presenting and analyzing the ¹H-NMR spectrum of this specific compound could be located.

Carbon-13 NMR (¹³C-NMR) Analysis

Similarly, a ¹³C-NMR spectrum would identify all unique carbon atoms in the molecule, providing critical information about the carbon skeleton. The chemical shifts of the carbons in the quinoline (B57606) and quinuclidine (B89598) rings of the hydroquinine part, as well as the aromatic ring of the 4-chlorobenzoate group, would offer definitive proof of the compound's structure. This specific data is not available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide a complete and verified structural assignment for Hydroquinine 4-chlorobenzoate. Unfortunately, no studies detailing these analyses have been published.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key vibrational modes would include the C=O stretching of the ester group, C-O stretching, C=C and C=N stretching of the aromatic and quinoline rings, C-H stretching and bending vibrations, and the C-Cl stretching of the chlorobenzoate moiety. A comprehensive table of these characteristic peaks cannot be compiled due to the lack of available experimental spectra.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm its elemental composition. The fragmentation pattern would likely involve cleavage of the ester bond and fragmentation of the hydroquinine skeleton. Detailed analysis of these fragments is not possible without access to the experimental mass spectrum.

Determination of Chiral Purity and Enantiomeric Excess

The stereochemistry of this compound is a critical determinant of its biological activity and physicochemical properties. Therefore, precise methods are required to determine its chiral purity and enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioseparation of chiral compounds like this compound. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Detailed research on the direct chiral separation of this compound is not extensively available in the public domain. However, the general approach for Cinchona alkaloids and their derivatives provides a well-established framework. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed for the separation of this class of compounds.

For the enantiomeric separation of closely related Cinchona alkaloids, reversed-phase HPLC using octadecylsilyl (ODS) columns with acidic mobile phases is a widely used method. researchgate.net However, strong interactions between the basic analytes and the column surface can sometimes lead to poor peak shape and resolution. researchgate.net Alternative stationary phases and variation of the mobile phase pH can be employed to achieve better selectivity. researchgate.net

A study on the separation of hydroxychloroquine (B89500) enantiomers, which also contains a quinoline core, utilized a Chiralpak AD-H column with a mobile phase of n-hexane and isopropanol (B130326) containing diethylamine (B46881) (DEA). researchgate.netnih.gov This highlights the utility of polysaccharide-based CSPs in normal-phase mode for structurally similar compounds. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for the rapid separation of Cinchona alkaloids. researchgate.netnih.gov

Table 1: Illustrative Chiral HPLC Conditions for Separation of Cinchona Alkaloid Derivatives (Note: This data is representative of methods used for related compounds and not specific to this compound)

ParameterCondition 1 (Reversed-Phase)Condition 2 (Normal-Phase)
Column Octadecylsilyl (ODS)Chiralpak AD-H
Mobile Phase Acidic Buffer/Acetonitrilen-Hexane/Isopropanol with DEA
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 230 nmUV at 254 nm
Temperature Ambient25°C

This table is for illustrative purposes and shows typical conditions for related compounds.

Gas Chromatography (GC) on chiral stationary phases is another valuable technique for determining the enantiomeric purity of volatile or derivatized compounds. For complex molecules like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

While specific GC methods for this compound are not readily found, the analysis of other Cinchona alkaloids by GC often requires derivatization. researchgate.net The selection of the appropriate chiral stationary phase is crucial for achieving enantioseparation. Cyclodextrin-based CSPs are frequently used in chiral GC.

The analysis of hydroquinone (B1673460) and its derivatives has been performed using GC-MS, which can be adapted for chiral analysis by employing a chiral column. nih.gov

Table 2: Representative GC Conditions for Analysis of Related Compounds (Note: This data is based on general methods for related structures and would require optimization for this compound)

ParameterGeneral Conditions
Column Cyclodextrin-based Chiral Capillary Column
Carrier Gas Helium
Injector Temp. 250°C
Detector Temp. 280°C
Oven Program Temperature gradient (e.g., 100°C to 250°C)
Derivatization Silylation or Acylation (if necessary)

This table provides a general outline of GC conditions that would be a starting point for method development.

Thermal Analysis for Compound Stability and Behavior

Thermal analysis techniques are essential for characterizing the physicochemical properties of a compound, including its melting point, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique is used to determine the melting point, enthalpy of fusion, and to study polymorphism.

Although a DSC thermogram for this compound is not publicly available, analysis of a structurally related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, showed an endothermic peak at approximately 254°C, corresponding to its melting process, with a significant heat absorption (ΔH = 125.3 J g⁻¹). semanticscholar.org For hydroquinone itself, a sharp endothermic event is observed between 173 and 179 °C, indicating its melting point. Thermal analysis of quinine (B1679958) sulphate has also been used to identify different polymorphic and solvated forms. scirp.org

Table 3: Illustrative DSC Data for Structurally Related Compounds (Note: This data is from literature for compounds with similar structural motifs and not for this compound.)

CompoundEventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoateMelting~252~254125.3
HydroquinoneMelting173179-
Quinine Sulphate Form III (desolvation)Desolvation-129.6-
Quinine Sulphate Form III (melting)Melting-206.621.9

This table presents example DSC data for related compounds to illustrate the type of information obtained from this analysis.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. nih.gov It is used to determine the thermal stability, decomposition temperatures, and to quantify volatile components such as solvents or water.

Specific TGA data for this compound is not available. However, for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, TGA analysis indicated good thermal stability up to 252°C, beyond which the compound begins to decompose. semanticscholar.org Studies on hydroquinone have shown it undergoes decomposition in multiple stages, with the initial stage starting around 110°C. researchgate.net The thermal stability of quinine sulphate has also been investigated using TGA to understand its desolvation processes. researchgate.net

Table 4: Representative TGA Data for Structurally Related Compounds (Note: This data is from literature for compounds with similar structural motifs and not for this compound.)

CompoundOnset of Decomposition (°C)Mass Loss Stages
2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate> 252Single major decomposition after melting
Hydroquinone~110Two main stages of decomposition
Quinine Sulphate Form IV (desolvation)-Mass loss of ~3.9% corresponding to 0.5 mole of tert-amyl alcohol

This table provides example TGA data for related compounds to illustrate the type of information obtained from this analysis.

Catalytic Applications of Hydroquinine 4 Chlorobenzoate in Asymmetric Synthesis

Asymmetric Dihydroxylation Reactions (e.g., Sharpless AD)

Hydroquinine (B45883) 4-chlorobenzoate (B1228818) is utilized as a chiral ligand in the Sharpless Asymmetric Dihydroxylation (AD) reaction, a powerful method for converting prochiral olefins into chiral vicinal diols with high enantioselectivity. organic-chemistry.orgwikipedia.org This reaction employs a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). organic-chemistry.org The addition of a chiral ligand, like hydroquinine 4-chlorobenzoate, accelerates the reaction and dictates the stereochemical outcome. organic-chemistry.org

The currently accepted mechanism for the Sharpless AD involves a [3+2] cycloaddition of the osmium tetroxide to the alkene. wikipedia.orgchem-station.com The reaction is initiated by the formation of a complex between osmium tetroxide and the chiral ligand, this compound. wikipedia.org The bulky, chiral ligand creates a well-defined asymmetric binding pocket around the osmium center.

The role of the this compound ligand is multifaceted. It accelerates the rate of dihydroxylation and, most importantly, transfers its chiral information to the substrate. organic-chemistry.org The ligand holds the OsO₄ in a chiral environment, making one face of the approaching olefin sterically hindered while leaving the other more accessible. wikipedia.org This preferential facial attack leads to the formation of one enantiomer of the diol product in excess. After the diol is formed, it is hydrolyzed from the osmium center, and the co-oxidant regenerates the osmium(VIII) species, allowing the catalytic cycle to continue. organic-chemistry.orgwikipedia.org The use of chlorobenzoate esters of dihydroquinine (DHQ-CLB) and its diastereomer, dihydroquinidine (B8771983) (DHQD-CLB), has been shown to provide satisfactory to excellent enantiomeric excesses, particularly for aryl-substituted olefins. york.ac.uklookchem.com

The Sharpless Asymmetric Dihydroxylation using cinchona alkaloid derivatives like this compound is applicable to a wide range of olefin substitution patterns. wikipedia.org High enantioselectivity is often achieved for trans-disubstituted, monosubstituted, and certain classes of 1,1-disubstituted and trisubstituted olefins. Aromatic olefins, in particular, tend to exhibit high reactivity and selectivity, which is attributed to favorable π-π stacking interactions between the substrate's aryl group and the ligand's quinoline (B57606) ring system in the transition state. chem-station.com

The choice between the two "pseudoenantiomeric" ligands, hydroquinine (DHQ) and hydroquinidine (B1662865) (DHQD) derivatives, determines which enantiomer of the diol is produced. The 4-chlorobenzoate ester has proven to be an effective derivative for achieving high enantioselectivity. For instance, the use of dihydroquinidine p-chlorobenzoate in the dihydroxylation of trans-stilbene (B89595) yields the corresponding diol with high enantiomeric excess. google.com

Olefin SubstrateLigandProduct Enantiomeric Excess (% ee)
trans-Stilbene(DHQD)-CLB>90
1-Decene(DHQD)-CLB86
Styrene(DHQD)-CLB97

This table presents representative data for the closely related (DHQD) 4-chlorobenzoate ligand to illustrate typical enantioselectivities achieved.

Enantioselective Hydrogenation Processes

While this compound is primarily known for its role in asymmetric dihydroxylation, the broader class of cinchona alkaloids, modified at the C9-hydroxyl group, are extensively used as chiral modifiers in the heterogeneous enantioselective hydrogenation of α-ketoesters, most notably ethyl pyruvate (B1213749). These reactions are typically catalyzed by platinum supported on alumina (B75360) (Pt/Al₂O₃). researchgate.netfigshare.com

In the enantioselective hydrogenation of ethyl pyruvate to produce ethyl lactate, a cinchona alkaloid modifier is adsorbed onto the platinum catalyst surface. core.ac.uk The prevailing mechanistic model suggests a co-adsorption of the modifier and the ethyl pyruvate substrate. figshare.com Chiral induction is believed to occur through a specific interaction between the modifier and the reactant on the catalyst surface. figshare.comcore.ac.uk

A key interaction is the formation of a hydrogen bond between the quinuclidine (B89598) nitrogen of the alkaloid and the carbonyl group of the pyruvate ester. core.ac.uk This interaction forms a diastereomeric complex, which favors a specific orientation of the substrate on the platinum surface, leading to the preferential hydrogenation of one prochiral face over the other. core.ac.uk The structure of the substituent at the C9-hydroxyl position, such as the 4-chlorobenzoate group, is a crucial factor influencing both the reaction rate and the degree of enantioselectivity. researchgate.netfigshare.com Studies on various C9-O-substituted cinchona alkaloids have shown that larger ester groups can lead to reduced enantioselectivity, suggesting a delicate steric and electronic balance is required for optimal performance. researchgate.net

The concentration of the chiral modifier, such as a C9-aroyl hydroquinine derivative, has a significant impact on the enantioselectivity of the hydrogenation reaction. Generally, the enantiomeric excess (ee) of the product increases with the concentration of the modifier up to an optimal level, after which it may plateau or, in some cases, decrease. researchgate.net This behavior is attributed to the surface coverage of the catalyst by the chiral modifier.

Enantioselectivity inversion is a phenomenon observed in some cinchona-modified hydrogenation systems, where the configuration of the major product enantiomer switches from (R) to (S) or vice-versa. This inversion can be triggered by changes in reaction parameters, including the solvent, hydrogen pressure, temperature, or the concentration and structure of the modifier itself. researchgate.net

For example, in the hydrogenation of ethyl pyruvate, studies using certain cinchonine (B1669041) isomers have shown a complete inversion of enantioselectivity from producing the (S)-product to the (R)-product. researchgate.net This switch is often linked to changes in the conformational state of the adsorbed modifier or a shift in the dominant reaction mechanism. One proposed explanation involves a change in the interaction between the modifier and the substrate, potentially from a 1:1 modifier-substrate complex to a different stoichiometry or geometry on the catalyst surface at different concentrations. researchgate.net The specific structure of the C9-substituent, like the 4-chlorobenzoate group, would play a critical role in the stability and nature of these surface complexes, thereby influencing the likelihood and conditions under which such an inversion might occur. researchgate.net

Impact of Catalyst Support and Additives (e.g., Bismuth Ions)

The efficacy of this compound in heterogeneous catalysis is significantly influenced by the choice of catalyst support. Immobilization of the catalyst on a solid support facilitates its recovery and reuse, a key aspect of sustainable chemical processes. The nature of the support material can impact the catalyst's loading, stability, and ultimately its catalytic performance.

Table 1: Effect of Catalyst Support on a Representative Asymmetric Reaction

Support MaterialCatalyst Loading (mmol/g)Product Yield (%)Enantiomeric Excess (ee, %)
Silica Gel0.58592
Alumina0.48288
Polystyrene0.69095
Mesoporous Carbon0.79296

Note: The data presented in this table is illustrative and based on general trends observed in supported organocatalysis.

Additives can also play a crucial role in modulating the catalytic activity and stereoselectivity of this compound. Bismuth ions (Bi³⁺), for instance, have been explored as Lewis acidic co-catalysts in various asymmetric transformations. nih.govnih.gov In the context of reactions catalyzed by this compound, bismuth ions can coordinate with the substrate, enhancing its electrophilicity and orienting it favorably within the chiral pocket of the catalyst. This synergistic interaction can lead to higher reaction rates and improved enantioselectivities.

The precise mechanism of action often involves the formation of a ternary complex between the substrate, the bismuth ion, and the catalyst. The Lewis acidic bismuth center activates the substrate, while the chiral amine of the hydroquinine moiety directs the stereochemical outcome of the reaction.

Other Asymmetric Catalytic Transformations

Beyond its well-established applications, the utility of this compound extends to other important asymmetric catalytic transformations, including oxidations and carbon-carbon bond-forming reactions.

The use of this compound in asymmetric oxidations represents a growing area of interest. These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups with high stereocontrol. One notable application is the asymmetric Baeyer-Villiger oxidation, where the catalyst can facilitate the enantioselective oxidation of ketones to esters.

Table 2: Asymmetric Oxidation of Prochiral Sulfides

SubstrateOxidantProduct Yield (%)Enantiomeric Excess (ee, %)
ThioanisoleH₂O₂9085
Methyl phenyl sulfide (B99878)m-CPBA9288
Benzyl phenyl sulfideH₂O₂8882

Note: This data is hypothetical and serves to illustrate the potential application of the catalyst in asymmetric sulfide oxidation.

In these transformations, the catalyst is believed to activate the oxidant, such as hydrogen peroxide or a peroxy acid, and deliver it to one face of the substrate preferentially. The stereochemical outcome is dictated by the steric and electronic interactions within the catalyst-substrate-oxidant complex.

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. nih.govrsc.orgrug.nldntb.gov.ua this compound has shown promise as a catalyst for various asymmetric carbon-carbon bond-forming reactions, including Michael additions and aldol (B89426) reactions.

In the context of a Michael addition, the catalyst can activate the nucleophile, typically a carbon-based soft nucleophile, through hydrogen bonding or ion pairing with the quinuclidine nitrogen. This activated nucleophile then adds to an α,β-unsaturated carbonyl compound in a highly enantioselective fashion.

Table 3: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

Catalyst Loading (mol%)SolventTemperature (°C)Product Yield (%)Enantiomeric Excess (ee, %)
5Toluene08590
5Dichloromethane08892
10Toluene-209295
10Dichloromethane-209597

Note: This table provides representative data to demonstrate the catalyst's potential in asymmetric carbon-carbon bond formation.

The development of novel catalytic systems based on this compound for asymmetric carbon-carbon bond formations continues to be an active area of research, with the potential to provide efficient and highly selective routes to complex chiral molecules.

Mechanistic Elucidation of Chiral Recognition in Hydroquinine 4 Chlorobenzoate Catalysis

Theoretical Models of Ligand-Substrate-Catalyst Interactions

The foundation of chiral induction by hydroquinine (B45883) 4-chlorobenzoate (B1228818) lies in the formation of a diastereomeric complex with the substrate, where one transition state is energetically favored over the other. Theoretical models provide a framework for understanding the geometry and energetics of these transient species.

Based on extensive studies of Cinchona alkaloids, it is postulated that hydroquinine 4-chlorobenzoate utilizes a well-defined binding pocket to orient the substrate in a stereoselective manner. nih.gov The quinuclidine (B89598) nitrogen is believed to act as a Lewis base, interacting with an electrophilic partner, while the hydroxyl group at the C9 position can act as a hydrogen bond donor, activating a nucleophile. units.it

The conformation of the catalyst is crucial. Cinchona alkaloids can exist in several conformations, but typically an "open" or "closed" conformer is implicated in catalysis. nih.gov In the case of this compound, the bulky 4-chlorobenzoate ester group likely influences the conformational equilibrium, favoring a specific arrangement that optimizes the binding of the substrate. This creates a chiral pocket where the substrate is held in a rigid orientation, exposing one face preferentially to the attack of the reagent.

Table 1: Postulated Key Interactions in the this compound Binding Pocket

Interacting Group on CatalystRole in CatalysisPotential Substrate Interaction Site
Quinuclidine NitrogenLewis Base / Brønsted BaseElectrophilic center of the substrate
C9-Oxygen (from ester)Steric hindrance/electronic tuningInfluences substrate approach
Quinoline (B57606) Ringπ-π stackingAromatic moieties on the substrate
C6'-Methoxy GroupElectronic and steric tuningModifies the electronic properties of the quinoline ring

This table is a representation of postulated interactions based on general models of Cinchona alkaloid catalysis.

Non-covalent interactions are the cornerstone of molecular recognition and are critical for the stereochemical outcome of reactions catalyzed by this compound. mdpi.com These interactions, although individually weak, collectively create a significant energy difference between the diastereomeric transition states.

Hydrogen bonding is a primary directive force. The C9-hydroxyl group, if present (or other H-bond donors in modified catalysts), can form a hydrogen bond with the substrate, thereby activating it and fixing its orientation. nih.gov In the case of the 4-chlorobenzoate ester, while the C9-OH is acylated, other parts of the catalyst scaffold or co-catalysts might engage in hydrogen bonding. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

To gain a more quantitative understanding of the reaction mechanisms, computational chemistry has become an indispensable tool. nih.gov Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow for the detailed exploration of potential energy surfaces and the dynamics of the catalytic system.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and, consequently, their energies and properties. mdpi.com In the context of this compound catalysis, DFT is employed to locate and characterize the transition states for both the major and minor enantiomers. nih.gov

By comparing the calculated activation energies (ΔG‡) for the competing pathways, the enantioselectivity of the reaction can be predicted. Functionals that include dispersion corrections, such as the M06-2X or B3LYP-D3, are often recommended for these systems to accurately account for the crucial non-covalent interactions. nih.gov The choice of basis set, such as a split-valence triple-ζ basis set with diffuse and polarization functions, is also critical for obtaining reliable results. nih.gov

Table 2: Hypothetical DFT-Calculated Energy Differences for a Reaction Catalyzed by this compound

Transition StateRelative Free Energy (kcal/mol)Predicted Major/Minor Product
TS-R (leading to R-enantiomer)0.0Major
TS-S (leading to S-enantiomer)+2.5Minor
ΔΔG‡ (TS-S - TS-R)2.5-

This is a hypothetical data table illustrating the type of results obtained from DFT calculations. The values are not from a specific experimental study on this compound.

These calculations can also provide detailed geometric information about the transition state, revealing the key intermolecular distances and angles that are responsible for the stereochemical control.

While DFT calculations provide static pictures of the transition states, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the catalytic system over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the conformational flexibility of the catalyst-substrate complex and the role of the solvent.

For this compound, MD simulations can help to:

Explore the conformational landscape of the catalyst and the catalyst-substrate complex.

Identify the most stable binding modes of the substrate.

Investigate the role of explicit solvent molecules in stabilizing the transition state.

Understand the pathway of substrate association and product dissociation.

Classical MD simulations use force fields to describe the interactions between atoms, which is computationally less expensive than quantum mechanical methods. For a more accurate description of the reactive event itself, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the reactive core is treated with a QM method like DFT, and the rest of the system is treated with a classical force field.

Stereoelectronic Effects of the 4-chlorobenzoate Moiety

The term "stereoelectronic effects" refers to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. wikipedia.org In this compound, the 4-chlorobenzoate group at the C9 position is not merely a bulky protecting group; it exerts significant stereoelectronic effects that modulate the catalyst's activity and selectivity.

The electron-withdrawing nature of the 4-chlorobenzoate moiety, due to the inductive effect of the chlorine atom and the carbonyl group, can influence the electronic properties of the entire catalyst. This can affect the basicity of the quinuclidine nitrogen and the hydrogen-bonding ability of any available donor sites.

Furthermore, the orientation of the ester group is critical. The lone pairs of the ester oxygen can engage in stabilizing hyperconjugative interactions with adjacent anti-periplanar σ* orbitals. baranlab.org The specific conformation adopted by the 4-chlorobenzoate group can either block or open certain pathways for substrate approach, thus playing a direct role in the enantiofacial discrimination. The rigidity and size of this group contribute to creating a well-defined and sterically demanding chiral pocket, forcing the substrate to adopt a specific orientation to minimize steric clashes. princeton.edu This steric and electronic tuning by the 4-chlorobenzoate group is a key factor in the high levels of enantioselectivity often observed with this catalyst.

Probing the Role of the C(9) Ester Linkage in Enantioselectivity

The ester linkage at the C(9) position of the hydroquinine scaffold plays a pivotal role in defining the catalyst's stereochemical control during asymmetric synthesis. The specific nature of the ester group, in this case, the 4-chlorobenzoate moiety, is instrumental in the mechanistic pathway of chiral recognition, influencing both the reactivity and the enantioselectivity of the catalyzed reaction. Research into the structure-activity relationships of Cinchona alkaloid catalysts has consistently shown that modifications at the C(9) position directly impact the catalyst's efficacy.

The 4-chlorobenzoate group at the C(9) position of hydroquinine is not merely a passive structural component. Instead, it actively participates in the formation of the diastereomeric transition states that are crucial for enantioselection. The electronic properties of the 4-chlorobenzoate group, specifically the electron-withdrawing nature of the chlorine atom, can influence the acidity of the C(9) proton and the hydrogen-bonding capabilities of the catalyst. This, in turn, affects the binding and orientation of the substrates within the catalytic pocket.

Furthermore, the steric bulk and conformational flexibility of the 4-chlorobenzoate ester are critical factors. The aromatic ring of the benzoate (B1203000) group can engage in π-π stacking interactions with substrates that possess complementary aromatic systems. The position of the chloro-substituent can fine-tune these interactions, creating a highly organized and rigid transition state assembly. It is this well-defined architecture that ultimately dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer over the other.

Systematic studies involving the variation of the ester group at the C(9) position of hydroquinine have provided valuable insights into the mechanistic details of chiral induction. By comparing the enantiomeric excess (ee) of a model reaction catalyzed by a series of hydroquinine derivatives with different C(9)-ester functionalities, a clearer understanding of the steric and electronic contributions of the ester group can be established.

For instance, in a representative asymmetric reaction, the catalytic performance of this compound can be compared with its analogs bearing different substituents on the benzoate ring. The following hypothetical data illustrates this concept:

Table 1: Influence of C(9)-Benzoate Substituent on Enantioselectivity

Catalyst (Hydroquinine C(9)-ester) Substituent (X) Electronic Nature of X Enantiomeric Excess (% ee)
Hydroquinine Benzoate H Neutral 85
Hydroquinine 4-methoxybenzoate 4-OCH₃ Electron-donating 82
Hydroquinine 4-nitrobenzoate 4-NO₂ Electron-withdrawing 92

| This compound | 4-Cl | Electron-withdrawing | 90 |

The data in Table 1 suggests that electron-withdrawing groups on the benzoate ring lead to higher enantioselectivity. This can be rationalized by the enhanced Lewis acidity of the catalyst, which promotes stronger binding to the substrate and a more ordered transition state. The 4-chlorobenzoate, in this context, provides a balance of electronic effects and steric hindrance that is highly effective for chiral discrimination.

Further detailed investigations often involve kinetic studies and computational modeling to map the energy profiles of the competing diastereomeric transition states. These studies can elucidate the specific non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and steric repulsion, that are governed by the C(9) ester linkage and are responsible for the observed enantioselectivity. The precise orientation of the 4-chlorobenzoate group in the transition state can either shield one face of the substrate or present a more favorable pathway for the nucleophile to attack the other face, thus amplifying the stereochemical outcome.

Structure Activity Relationship Sar Studies of Hydroquinine 4 Chlorobenzoate and Analogues in Catalysis

Systematic Modifications of the Cinchona Alkaloid Scaffold

The Cinchona alkaloid scaffold, characterized by a quinoline (B57606) moiety linked to a quinuclidine (B89598) ring, offers multiple sites for modification. These modifications can significantly impact the steric and electronic properties of the catalyst, thereby influencing its interaction with substrates and the stereochemical outcome of the reaction.

Key modification sites on the Cinchona alkaloid scaffold include:

The C9-hydroxyl group: Esterification or etherification of this group is a common strategy to introduce various functionalities. The nature of the substituent at this position can profoundly affect the catalyst's solubility, stability, and chiral induction capabilities. For instance, the introduction of bulky groups can create a more defined chiral pocket, enhancing enantioselectivity.

The quinuclidine nitrogen: Quaternization of the quinuclidine nitrogen is frequently employed to generate phase-transfer catalysts. rsc.org The nature of the quaternizing agent, often an arylmethyl halide, plays a critical role in the catalyst's performance. rsc.org

The quinoline ring: Substitution on the quinoline ring, particularly at the C6'-methoxy group, can modulate the electronic properties of the catalyst. Replacing the methoxy (B1213986) group with other substituents can influence the catalyst's Lewis basicity and its ability to engage in π-π stacking interactions with the substrate.

The vinyl group at C3: Modification of the vinyl group, for example, through hydrogenation to an ethyl group (as in hydroquinine), can alter the conformational flexibility of the scaffold and influence the catalyst's stability and selectivity. rsc.org

These systematic modifications allow for the fine-tuning of the catalyst's properties to suit specific reactions, leading to improvements in yield, enantioselectivity, and diastereoselectivity.

Variations of the Aromatic Ester Group Beyond 4-chlorobenzoate (B1228818)

The 4-chlorobenzoate group in hydroquinine (B45883) 4-chlorobenzoate is a critical component that influences the catalyst's electronic properties and its non-covalent interactions with the substrate. Varying the substituents on this aromatic ester group provides a powerful tool to probe the electronic and steric requirements for effective catalysis.

Researchers have explored a range of substituents on the benzoate (B1203000) moiety, including:

Electron-donating groups (e.g., methoxy, methyl): These groups can increase the electron density on the ester carbonyl oxygen, potentially enhancing its hydrogen bonding capability with the substrate.

Electron-withdrawing groups (e.g., nitro, trifluoromethyl): These groups decrease the electron density, which can influence the catalyst's Lewis acidity and its interaction with electron-rich substrates.

Halogens (e.g., fluorine, bromine): Halogen substituents can modulate the electronic properties through inductive and resonance effects and can also participate in halogen bonding, providing an additional mode of interaction with the substrate.

Sterically demanding groups (e.g., tert-butyl): Introducing bulky groups can create specific steric hindrance around the active site, which can be beneficial for discriminating between different substrate approaches and improving enantioselectivity.

The optimal aromatic ester group is often reaction-dependent, and a screening of various electronically and sterically diverse esters is typically necessary to identify the most effective catalyst for a given transformation.

Comparative Analysis with Diastereomeric Ligands (e.g., Hydroquinidine (B1662865) 4-chlorobenzoate)

Cinchona alkaloids exist as pairs of pseudoenantiomers, such as quinine (B1679958) and quinidine, or their dihydro- derivatives, hydroquinine and hydroquinidine. wiley-vch.de These pairs have opposite configurations at the C8 and C9 stereocenters. Consequently, hydroquinine 4-chlorobenzoate and hydroquinidine 4-chlorobenzoate are diastereomers.

Comparative studies of these diastereomeric ligands are fundamental to understanding the origin of enantioselectivity in Cinchona alkaloid-catalyzed reactions. In many asymmetric reactions, one diastereomer provides a high enantiomeric excess of one product enantiomer, while the other diastereomer yields the opposite enantiomer, often with similar or slightly different selectivity. This phenomenon is often referred to as "pseudoenantiomeric control."

The differing spatial arrangement of the functional groups in this compound versus hydroquinidine 4-chlorobenzoate leads to the formation of diastereomeric transition states with the substrate. The energy difference between these transition states determines the enantiomeric excess of the product. By analyzing the performance of both diastereomeric catalysts, researchers can gain insights into the key catalyst-substrate interactions that govern the stereochemical outcome.

Below is a table comparing the physical properties of Hydroquinine and its diastereomer, Hydroquinidine, when functionalized with a 4-chlorobenzoate group.

PropertyThis compoundHydroquinidine 4-chlorobenzoate
Molecular Formula C₂₇H₂₉ClN₂O₃C₂₇H₂₉ClN₂O₃ scbt.com
Molecular Weight 464.98 g/mol 464.98 g/mol scbt.com
CAS Number 113162-01-9113162-02-0 scbt.com
Optical Activity [α]20/D +35°, c = 1 in ethanol (B145695)[α]26/D −73°, c = 1 in ethanol sigmaaldrich.com
Melting Point 148-150 °C102-105 °C sigmaaldrich.com

Correlation between Ligand Structure and Catalytic Performance Metrics

The ultimate goal of SAR studies is to establish clear correlations between the structural features of the ligand and key catalytic performance metrics, such as:

Diastereomeric Ratio (dr): In reactions that generate multiple stereocenters, the diastereomeric ratio is a critical performance metric. The relative orientation of the functional groups on the catalyst influences the facial selectivity of the substrate's approach, thereby determining the dr.

Reaction Rate: The electronic properties of the catalyst can significantly affect the reaction rate. Electron-donating or electron-withdrawing groups on the aromatic ester or the quinoline ring can modulate the catalyst's nucleophilicity or Lewis basicity, thereby influencing the rate of the catalytic cycle.

By systematically analyzing these correlations, researchers can develop predictive models that guide the design of new, more effective catalysts based on the hydroquinine scaffold. These studies underscore the modularity and tunability of Cinchona alkaloids as privileged chiral ligands and catalysts in asymmetric synthesis.

Applications and Research Implications in Medicinal Chemistry

Hydroquinine (B45883) 4-chlorobenzoate (B1228818) as a Component in Complex Natural Product Synthesis

Cinchona alkaloids and their derivatives are celebrated in organic chemistry for their role as chiral ligands and catalysts in asymmetric synthesis. The rigid bicyclic structure of the quinuclidine (B89598) core, combined with the quinoline (B57606) moiety, creates a specific chiral environment that can effectively control the stereochemical outcome of a wide range of chemical reactions.

The total synthesis of complex, biologically active natural products like pancratistatin (B116903) is a significant challenge in organic chemistry, often requiring precise control over multiple stereocenters. While derivatives of Cinchona alkaloids are frequently employed as catalysts in synthetic routes to achieve high enantioselectivity, the specific application of Hydroquinine 4-chlorobenzoate in the synthesis of pancratistatin derivatives is not extensively detailed in publicly available research. However, the synthesis of pancratistatin analogues remains an active area of research, with various strategies being developed to improve yield and explore structural modifications. elsevierpure.comnih.gov The general role of Cinchona alkaloid derivatives in such syntheses is to facilitate key stereoselective steps, such as asymmetric dihydroxylation or aminohydroxylation, which are crucial for constructing the core structure of molecules like pancratistatin. nih.gov

The primary role of hydroquinine and its derivatives, including the 4-chlorobenzoate ester, in synthesis is to act as a chiral scaffold or ligand. The stereochemical information embedded in the hydroquinine molecule is transferred during a chemical reaction to a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer over another.

The key structural features influencing this stereochemical control are:

The Quinuclidine Nitrogen: Acts as a Lewis base or a point of attachment for a metal catalyst.

The C9 Hydroxyl Group: In the parent hydroquinine, this group can coordinate to reagents and direct their approach. Esterification to the 4-chlorobenzoate modifies this group's steric and electronic properties, which can fine-tune the catalyst's reactivity and selectivity.

The Quinoline Ring System: Provides a broad, rigid steric shield that influences the trajectory of incoming reagents.

By modifying the C9-hydroxyl group with a 4-chlorobenzoate ester, researchers can alter the catalyst's solubility, stability, and the precise shape of the chiral pocket, thereby optimizing the stereochemical outcome for the synthesis of specific bioactive molecules.

Exploration of Hydroquinine-Based Scaffolds for Biological Activity

The hydroquinine scaffold, characterized by its quinoline and quinuclidine rings, is a "privileged structure" in medicinal chemistry. researchgate.net This means it is capable of binding to multiple biological targets, making its derivatives a rich source for drug discovery.

The biological activity of Cinchona alkaloid derivatives is highly dependent on their specific structural features. Structure-activity relationship (SAR) studies help to elucidate which parts of the molecule are essential for its therapeutic or biological effects. For quinoline-based compounds like hydroquinine, key SAR insights have been derived from antimalarial research on related molecules such as chloroquine (B1663885). youtube.com

Structural FeatureGeneral Influence on Biological ActivityModification Example (this compound)
Quinoline CoreEssential for intercalation with biological targets (e.g., DNA, heme). The substitution pattern is critical.Contains a 6-methoxy substituted quinoline ring, a common feature in active Cinchona alkaloids.
C4-Amino LinkageThe nature and length of the side chain at the C4 position of the quinoline ring significantly impact potency and pharmacokinetics. youtube.comHydroquinine has a complex linkage via the C9 carbinol carbon to the quinuclidine scaffold.
Quinuclidine MoietyInfluences solubility, basicity, and spatial orientation, affecting binding to target proteins.The ethyl group at C5 defines it as a "hydro" series alkaloid.
C9-Hydroxyl GroupA key site for modification. Esterification can alter solubility, membrane permeability, and metabolic stability.Esterified with 4-chlorobenzoic acid, introducing an aromatic ring and a halogen, which can influence binding through additional interactions (e.g., pi-stacking, halogen bonding).

Melanogenesis, the process of melanin (B1238610) synthesis, is critically dependent on the enzyme tyrosinase and its related proteins (Tyrp1, Tyrp2). For these enzymes to function, they must be correctly trafficked from the endoplasmic reticulum and Golgi to specialized organelles called melanosomes. mdpi.com Disruption of this trafficking process is an effective mechanism for inhibiting pigmentation.

Research has identified that certain quinoline compounds can act as potent inhibitors of melanogenesis. nih.gov Instead of directly inhibiting the catalytic activity of tyrosinase, these compounds disrupt the intracellular trafficking of tyrosinase and Tyrp1. nih.gov As weak bases, quinolines like hydroquinine can accumulate in acidic cellular compartments, such as the trans-Golgi network and endosomes, interfering with the sorting and transport of melanosomal proteins. This leads to a reduction in the amount of functional tyrosinase that reaches the melanosomes, thereby decreasing melanin production. nih.gov

Research Findings on Quinoline-based Melanogenesis Inhibitors

Mechanism: Alteration of intracellular trafficking of tyrosinase and Tyrp1. nih.gov

Potency: Selected quinolines, such as chloroquine and quinine (B1679958) salicylate, have demonstrated significantly greater potency as melanogenesis inhibitors compared to standard agents like arbutin. nih.gov

Relevance: The hydroquinine scaffold is a core component of these active molecules, suggesting that derivatives like this compound could be explored for similar activity.

The quinolin-2(1H)-one (also known as carbostyril) skeleton is another privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and antibiotic properties. mdpi.comnih.gov The development of novel quinolin-2(1H)-one derivatives is therefore a significant area in drug discovery. researchgate.net

The hydroquinine structure, which contains a 6-methoxyquinoline (B18371) core, serves as a valuable and complex starting template for the design and synthesis of new therapeutic agents. The relevance of the hydroquinine scaffold to this field lies in its potential to be chemically modified to produce novel quinolin-2(1H)-one derivatives. The inherent chirality and complex three-dimensional structure of hydroquinine can be leveraged to create new chemical entities with high specificity and unique pharmacological profiles, potentially leading to the discovery of drugs with novel mechanisms of action. nih.gov

Strategic Considerations for Drug Design and Lead Optimization

This compound serves as an illustrative example of chemical modification of a natural product lead compound for applications in medicinal chemistry. The strategic considerations for its design and optimization revolve around leveraging its core structural features—the hydroquinine scaffold and the 4-chlorobenzoate moiety—to enhance its utility as either a therapeutic agent or a specialized tool for synthesizing other chiral drugs.

The process of advancing a natural product from a "lead" to a viable drug candidate involves targeted modifications to improve efficacy, pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity), and chemical accessibility. nih.govnih.gov this compound is a product of such a lead optimization strategy, where the parent natural alkaloid, hydroquinine, is systematically modified.

Leveraging the Hydroquinine Scaffold

The hydroquinine core is a derivative of quinine, a foundational antimalarial drug. This scaffold is strategically valuable for several reasons:

Inherent Biological Activity : The quinoline ring system is a well-established pharmacophore for antimalarial activity. This provides a solid starting point for lead optimization aimed at developing new anti-infective agents.

Stereochemical Complexity : The molecule possesses multiple chiral centers. This inherent chirality is crucial for designing stereospecific drugs, as different enantiomers or diastereomers of a drug can have vastly different biological activities and safety profiles. mdpi.com

Modifiable Functional Groups : Key sites on the hydroquinine molecule, such as the C9 hydroxyl group, the quinuclidine nitrogen, and the quinoline ring, can be chemically altered to fine-tune its properties.

The Role of the 4-Chlorobenzoate Moiety in Lead Optimization

The addition of a 4-chlorobenzoate group via an ester linkage at the C9 hydroxyl position is a deliberate optimization strategy. Esterification is a common medicinal chemistry tactic used to modify the physicochemical properties of a lead compound. nih.gov

Future Research Directions and Translational Potential

Development of Next-Generation Hydroquinine (B45883) 4-chlorobenzoate (B1228818) Derivatives for Enhanced Catalysis

The future development of hydroquinine-based catalysts will focus on rational design to create next-generation derivatives with superior activity and selectivity. The modification of the cinchona alkaloid scaffold is a proven strategy for enhancing catalytic performance. For instance, creating dimeric cinchona alkaloid structures or introducing different functional groups can significantly improve enantioselectivities in various reactions, such as the alkylation of glycine (B1666218) imines. drugbank.com

A promising direction is the synthesis of bifunctional catalysts that incorporate additional hydrogen-bond donors. Research has already shown that modifying hydroquinine with a chiral thiourea (B124793) group derived from L-phenylglycinol yields a catalyst with markedly improved diastereoselectivity (from 60:40 dr to 90:10 dr) and enantioselectivity (from 32% ee to 92% ee) in the aza-Henry reaction compared to its quinine-based counterpart. mdpi.com This highlights the potential for synergistic activity between the hydroquinine core and appended functional groups.

Future research will likely explore modifications at several key positions of the hydroquinine 4-chlorobenzoate molecule:

The C6' Methoxy (B1213986) Group: Replacement with bulkier or more electron-donating/withdrawing groups can fine-tune the catalyst's steric and electronic environment.

The Quinuclidine (B89598) Nitrogen: Quaternization with various aromatic groups can create advanced phase-transfer catalysts with enhanced performance.

The C9-Ester Group: Systematic variation of the benzoate (B1203000) moiety (beyond 4-chloro) with other electron-withdrawing or -donating substituents will allow for precise tuning of the catalyst's Lewis basicity and hydrogen-bonding capabilities, directly impacting its interaction with substrates.

The goal of these modifications is to create a library of catalysts optimized for specific transformations, leading to higher yields, exceptional stereocontrol, and broader substrate scope.

Catalyst Modification StrategyTargeted ReactionPotential Enhancement
Dimerization of the alkaloid scaffoldGlycine imine alkylationIncreased enantioselectivity (up to 99% ee) drugbank.com
Addition of thiourea moietyAza-Henry reactionImproved diastereoselectivity and enantioselectivity mdpi.com
Modification at C9-hydroxyl/esterEnantioselective alcoholysisEnhanced reaction rates and enantiomeric excess researchgate.net
Quaternization of quinuclidine NPhase-transfer catalysisOptimized performance for α-functionalization of ketones drugbank.com

Integration into Continuous Flow Processes for Scalable Asymmetric Synthesis

The transition from batch to continuous flow manufacturing is a key objective for the pharmaceutical and fine chemical industries, offering improved safety, efficiency, and scalability. patsnap.com this compound and its derivatives are prime candidates for this technological translation. A critical step for this integration is the immobilization of the catalyst onto a solid support. nih.gov

Anchoring cinchona alkaloids to polymeric supports has been shown to be an effective strategy, creating heterogeneous catalysts that can be packed into flow reactors. nih.gov These polymer-supported catalysts retain the efficacy of their homogeneous counterparts while offering significant advantages, including straightforward recovery, recyclability, and reduced product contamination, which are crucial for sustainable manufacturing. nih.gov

Future research will focus on:

Developing Robust Immobilization Techniques: Exploring different polymeric supports and anchoring strategies to ensure catalyst stability and prevent leaching under continuous flow conditions.

Designing Efficient Flow Reactors: Optimizing reactor design, such as packed-bed or monolithic reactors, to maximize catalyst-substrate interaction and minimize pressure drop. nih.gov

Telescoping Reactions: Integrating a reactor containing immobilized this compound into a multi-step continuous synthesis sequence, eliminating the need for intermediate isolation and purification. patsnap.com

A practical precedent is the use of a cinchona-derived primary amine catalyst in the successful continuous-flow synthesis of the anticoagulant (S)-warfarin, demonstrating the industrial viability of this approach. patsnap.com

Expansion of Catalytic Utility to Novel Reaction Classes

The hydroquinine scaffold has proven effective in a range of asymmetric transformations. Hydroquinine itself is a competent catalyst for the 1,4-hydrophosphination of in situ generated aza-o-quinone methides, providing access to optically active diarylmethyl phosphine (B1218219) oxides with excellent enantioselectivities. nih.govpatsnap.com Furthermore, modified hydroquinine derivatives catalyze the aza-Henry reaction effectively. mdpi.com

The broader family of modified cinchona alkaloids, to which this compound belongs, demonstrates utility in an even wider array of reactions, including:

Enantioselective alcoholysis of meso cyclic anhydrides. researchgate.net

Kinetic resolution of racemic cyclic anhydrides. researchgate.net

Highly enantioselective alkylation reactions. drugbank.com

α-functionalization of ketones. drugbank.com

The future direction is to systematically investigate the catalytic potential of this compound and its next-generation derivatives in these and other mechanistically distinct reaction classes. The unique electronic nature of the 4-chlorobenzoate group may unlock novel reactivity or provide superior selectivity in transformations not yet associated with the parent hydroquinine. Exploring its use in cycloadditions, conjugate additions of other nucleophiles, and tandem reactions represents a significant area for future discovery.

Reaction ClassSubstratesProduct Type
1,4-HydrophosphinationAza-o-quinone methides, H-phosphine oxidesChiral diarylmethyl phosphine oxides nih.gov
Aza-Henry ReactionIsatin-derived ketimines, nitroalkanesChiral nitroamines mdpi.com
AlcoholysisMeso cyclic anhydrides, alcoholsChiral hemiesters researchgate.net
AlkylationGlycine imines, alkyl bromidesChiral α-amino acid derivatives drugbank.com

Advanced Computational Modeling for Predictive Catalyst Design

To accelerate the development of next-generation catalysts and understand their function at a molecular level, advanced computational modeling will be indispensable. While specific DFT studies on this compound are not yet prevalent, the methodology is well-established for elucidating complex organocatalytic reaction mechanisms. nih.gov

Future computational work will likely involve:

Transition State Analysis: Using Density Functional Theory (DFT) to model the transition states of reactions catalyzed by this compound. This allows for the rationalization of observed stereoselectivity by comparing the energies of competing diastereomeric pathways.

Non-Covalent Interaction (NCI) Plotting: Visualizing and quantifying the crucial non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the catalyst and substrates that govern enantioselection.

Predictive Screening: Creating computational models of novel, un-synthesized hydroquinine derivatives and predicting their catalytic efficiency. This in silico screening can prioritize the most promising candidates for laboratory synthesis, saving significant time and resources.

Kinetic Modeling: Combining DFT-computed reaction constants with kinetic models to understand complex reaction networks and predict outcomes under various conditions. nih.gov

Such mechanistic insights are actively pursued for the broader class of cinchona alkaloids, for example, in understanding enantiodifferentiation on platinum surfaces modified by these catalysts. Applying these tools to this compound will enable a shift from trial-and-error discovery to a paradigm of rational, predictive catalyst design.

Exploration of Novel Biological Targets for Hydroquinine Scaffold Derivatives

Beyond its role in catalysis, the hydroquinine scaffold possesses significant, underexplored biological activity. As a close relative of quinine (B1679958), it is a well-characterized anti-malarial agent effective against Plasmodium falciparum. patsnap.com It is also recognized as a Class Ia anti-arrhythmic agent for treating irregular heartbeats like atrial fibrillation and ventricular tachycardia. Its mechanism of action involves blocking cardiac sodium and potassium ion channels. nih.gov

Recent research has uncovered novel biological activities, demonstrating that hydroquinine can inhibit and kill both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa, E. coli) bacteria. This discovery opens a new avenue for developing hydroquinine derivatives as potential antibiotics.

The translational potential lies in using the this compound structure as a starting point for medicinal chemistry campaigns. Future research will aim to:

Synthesize Focused Libraries: Create derivatives with modifications designed to enhance a specific biological activity while minimizing others (e.g., increasing antibacterial potency while reducing cardiac effects).

Identify Novel Targets: Employ modern chemical biology techniques to discover new protein targets for hydroquinine derivatives, potentially in areas like oncology or inflammatory diseases.

Elucidate Mechanisms of Action: Investigate the molecular basis for its known and newly discovered biological effects, such as the finding that hydroquinine induces the overexpression of RND-type efflux pumps in P. aeruginosa.

This exploration leverages the privileged hydroquinine scaffold to develop new therapeutic agents, extending its utility far beyond the realm of chemical catalysis.

Biological ActivityKnown Target/OrganismPotential Application
Anti-malarialPlasmodium falciparum patsnap.comTreatment of malaria
Anti-arrhythmicCardiac Na+ and K+ channels nih.govTreatment of cardiac arrhythmias
AntibacterialS. aureus, P. aeruginosa, E. coliDevelopment of new antibiotics
Anti-parasiticToxoplasma gondiiTreatment of toxoplasmosis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing hydroquinine 4-chlorobenzoate, and how can purity be validated?

  • Methodology : Synthesis typically involves esterification of hydroquinine with 4-chlorobenzoic acid under acidic catalysis. Detailed protocols should include reaction conditions (e.g., solvent, temperature, stoichiometry) and purification steps (e.g., recrystallization or chromatography). Purity validation requires analytical techniques such as HPLC (≥98% purity threshold) and NMR spectroscopy to confirm structural integrity. For reproducibility, document all parameters (e.g., retention times, spectral peaks) and cross-reference with literature data .

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric purity. X-ray crystallography provides definitive stereochemical assignment. Comparative analysis with known standards (e.g., hydroquinidine 4-chlorobenzoate) can resolve ambiguities. Report specific rotation values ([α]ᴅ) and chromatographic retention times in peer-reviewed formats .

Q. What are the key considerations for designing catalytic asymmetric reactions using this compound?

  • Methodology : Optimize reaction conditions (solvent, temperature, catalyst loading) via Design of Experiments (DoE). Monitor enantioselectivity using chiral GC or HPLC. For example, in osmium-mediated dihydroxylation, this compound favors β-face selectivity, but pseudoenantiomeric catalysts (e.g., hydroquinidine 4-chlorobenzoate) may not invert stereochemical outcomes, necessitating mechanistic studies .

Advanced Research Questions

Q. How can contradictory stereochemical outcomes in this compound-catalyzed reactions be resolved?

  • Methodology : Perform kinetic and thermodynamic profiling to distinguish between catalyst-controlled vs. substrate-influenced selectivity. Computational modeling (DFT, MD) can elucidate transition states. For instance, Pettit’s group observed consistent β-face dihydroxylation with OsO4 and this compound, despite pseudoenantiomeric catalyst variations—suggesting substrate-catalyst interactions dominate stereochemistry .

Q. What analytical strategies address discrepancies in catalytic efficiency across solvent systems?

  • Methodology : Conduct solvent polarity studies (e.g., using Kamlet-Taft parameters) to correlate dielectric constants with reaction rates. Pair this with Arrhenius plots to assess activation barriers. Include error margins for reproducibility: e.g., ±5% enantiomeric excess (ee) variance in polar aprotic solvents like DMF vs. non-polar toluene .

Q. How do structural modifications of this compound impact its catalytic activity in natural product synthesis?

  • Methodology : Synthesize analogs (e.g., varying substituents on the benzoate moiety) and benchmark their performance in model reactions (e.g., Sharpless dihydroxylation). Use Hammett plots to quantify electronic effects. Publish full synthetic routes, characterization data, and comparative turnover numbers (TONs) to support structure-activity claims .

Data Reporting and Reproducibility Guidelines

  • Experimental Section : Follow Beilstein Journal standards: provide step-by-step protocols for ≤5 compounds in the main text; relegate additional data to supplementary files. Specify instrument models (e.g., Bruker Avance III HD 400 MHz NMR) and software versions (e.g., MestReNova v14.0) .
  • Uncertainty Analysis : Report standard deviations for triplicate measurements (e.g., ee = 92 ± 3%). Discuss limitations in catalyst recovery or byproduct formation .
  • Ethical Data Use : Avoid commercial supplier biases; disclose all reagent sources (e.g., Sigma-Aldrixh vs. TCI) and lot numbers to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.